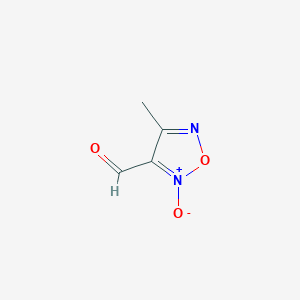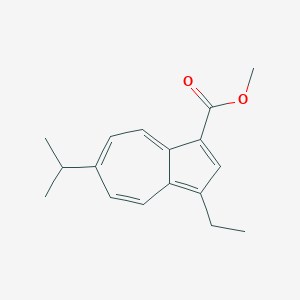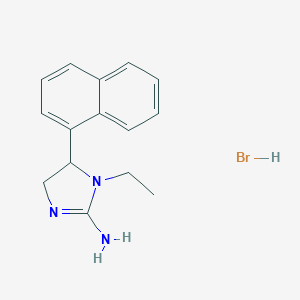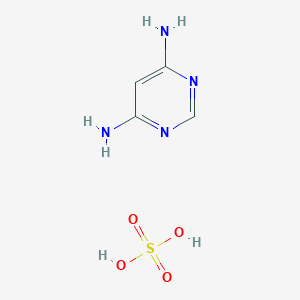
4,6-Diaminopyrimidine sulfate
Vue d'ensemble
Description
4,6-Diaminopyrimidine sulfate is a compound used for the preparations of pharmaceutical goods . It has been shown that organotin polyamines derived from reaction with 4,6-diaminopyrimidines displayed good inhibition of two pancreatic cancer cell lines .
Synthesis Analysis
The synthesis of 4,6-Diaminopyrimidine sulfate involves a detailed understanding of the intrinsic conformational preferences of the scaffold, which imparts high specificity . The structure-guided progression of a purine-derived series of inhibitors directed design efforts that produced a novel series of 4,6-diaminopyrimidine inhibitors .Molecular Structure Analysis
The molecular structure of 4,6-Diaminopyrimidine sulfate is analyzed using X-ray crystallographic technique . This technique reveals several noncovalent interactions .Chemical Reactions Analysis
The chemical reactions involving 4,6-Diaminopyrimidine sulfate are complex and involve various stages. For instance, the reaction of 4,6-diaminopyrimidine-2 (1H)-thione with fluoro- and chloroheteroaromatic compounds in the presence of Na2CO3 in acetonitrile under reflux conditions has been reported .Physical And Chemical Properties Analysis
4,6-Diaminopyrimidine sulfate has a molecular formula of C4H8N4O4S and an average mass of 208.196 Da . It has a melting point of 270-271°C and a predicted boiling point of 364.0±22.0 °C .Applications De Recherche Scientifique
Pharmaceutical Applications
Pyrimidines, including 4,6-Diaminopyrimidine sulfate, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
Anticancer Applications
Diaminopyrimidine compounds have shown significant antiproliferative potency against different cancer cell lines . This makes them a promising candidate for the development of new anticancer drugs.
Agricultural Applications
Diaminopyrimidine compounds, including 4,6-Diaminopyrimidine sulfate, have been used in preventing and treating plant diseases caused by pathogenic bacteria . These include diseases caused by Xanthomonas oryzae ACCC 11602, citrus canker pathogenic bacteria Xanthomonas anopodis pv. citri, and potato black shank pathogenic bacteria Pebacterium atroseptica ACCC 19901 .
Antimicrobial Applications
Due to its broad biological activity, pyrimidines have shown tremendous interest among organic and medicinal chemists . They have been found to possess antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Neurological Disorder Treatment
Pyrimidines are also reported to possess potential medicinal properties important to central nervous system (CNS)-active agents . This makes them a potential candidate for the treatment of various neurological disorders.
Diabetes Mellitus Treatment
Pyrimidines have also been used in the treatment of diabetes mellitus . Their role in this field is still being explored and holds great promise for future therapeutic applications.
Mécanisme D'action
Target of Action
4,6-Diaminopyrimidine sulfate is a diaminopyrimidine derivative. Diaminopyrimidines, such as Pyrimethamine, are known to inhibit the dihydrofolate reductase (DHFR) of plasmodia and thereby block the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This activity is highly selective against plasmodia and Toxoplasma gondii .
Mode of Action
The compound’s interaction with its targets results in the inhibition of DHFR, which leads to the blocking of the biosynthesis of purines and pyrimidines. This, in turn, prevents DNA synthesis and cell multiplication, thereby inhibiting the growth of the pathogen .
Biochemical Pathways
The primary biochemical pathway affected by 4,6-Diaminopyrimidine sulfate is the folic acid pathway. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids. This disruption affects the downstream effects of DNA synthesis and cell multiplication .
Result of Action
The molecular and cellular effects of 4,6-Diaminopyrimidine sulfate’s action primarily involve the inhibition of DNA synthesis and cell multiplication. This results in the prevention of the growth and proliferation of the pathogen, thereby exerting its therapeutic effect .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
pyrimidine-4,6-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQUKZVGBKTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482782 | |
| Record name | 4,6-DIAMINOPYRIMIDINE SULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diaminopyrimidine sulfate | |
CAS RN |
77709-02-5, 123501-43-9 | |
| Record name | 4,6-Pyrimidinediamine, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77709-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-DIAMINOPYRIMIDINE SULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
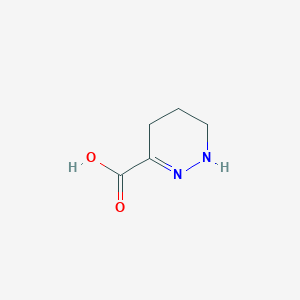
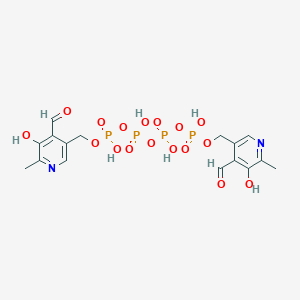
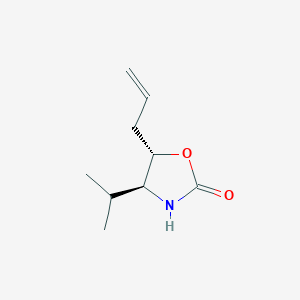
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)

